molecular formula C20H18N4O2 B11023785 1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide

1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide

Cat. No.: B11023785
M. Wt: 346.4 g/mol
InChI Key: APPDHZIGHCNKHF-SFHVURJKSA-N
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Description

(2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyridine and quinoline moiety, which are often found in biologically active molecules. Its structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and quinoline intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Its unique properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE: shares similarities with other pyridine and quinoline derivatives, such as:

Uniqueness

What sets (2S)-1-{[2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXAMIDE apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

(2S)-1-(2-pyridin-2-ylquinoline-4-carbonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H18N4O2/c21-19(25)18-9-5-11-24(18)20(26)14-12-17(16-8-3-4-10-22-16)23-15-7-2-1-6-13(14)15/h1-4,6-8,10,12,18H,5,9,11H2,(H2,21,25)/t18-/m0/s1

InChI Key

APPDHZIGHCNKHF-SFHVURJKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C(=O)N

Origin of Product

United States

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